

3-Methyl-chuangxinmycin CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Methyl-chuangxinmycin	
Cat. No.:	B1228106	Get Quote

An In-Depth Technical Guide to **3-Methyl-chuangxinmycin**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-chuangxinmycin** (MCM), a novel antibiotic with significant potential. This document covers its chemical identity, biosynthesis, mechanism of action, and biological activity, with a focus on its antitubercular properties. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identity

3-Methyl-chuangxinmycin is a recently discovered natural product, identified as a congener of the known antibiotic Chuangxinmycin (CM).[1][2] It is produced by the actinomycete Actinoplanes tsinanensis CPCC 200056.[1][2] While a specific CAS number for **3-Methyl-chuangxinmycin** has not yet been assigned, the parent compound, Chuangxinmycin, is registered under CAS Number 63339-68-4.[3]

Based on the established structure of Chuangxinmycin and the biosynthetic mechanism of "iterative methylation," the IUPAC name for **3-Methyl-chuangxinmycin** is deduced to be (2R,3S)-3,5-Dihydro-3,x-dimethyl-2H-thiopyrano[4,3,2-cd]indole-2-carboxylic acid, where 'x' represents the position of the additional methyl group on the indole ring, likely at a position activated by the existing functionalities. The structure of the parent compound,

Chuangxinmycin, is provided in PubChem with the IUPAC name (5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid.[3]

Table 1: Physicochemical Properties of Chuangxinmycin (Parent Compound)

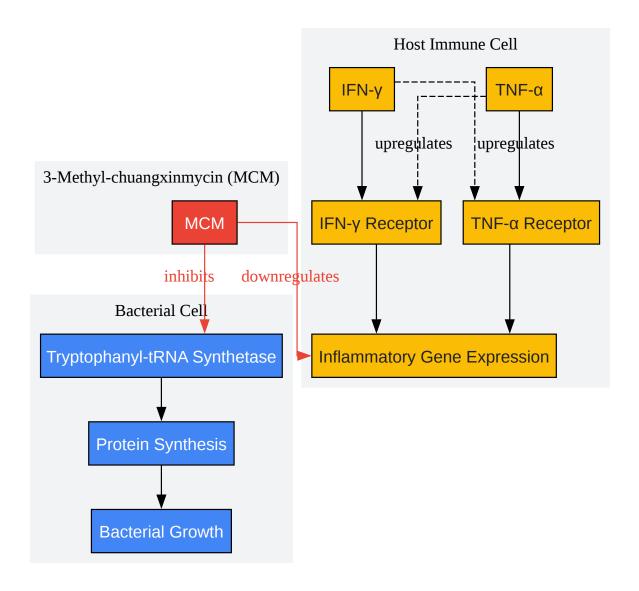
Property	Value	Reference
Molecular Formula	C12H11NO2S	[4]
Molecular Weight	233.29 g/mol	[4]
Boiling Point	220.4°C (estimated)	[4]
Density	1.2503 g/cm³ (estimated)	[4]
рКа	3.82 ± 0.40 (predicted)	[4]

Biosynthesis and Production

3-Methyl-chuangxinmycin is biosynthesized in Actinoplanes tsinanensis through a pathway that also produces Chuangxinmycin (CM) and 3-demethylchuangxinmycin (DCM).[1][2] The key enzyme responsible for the formation of MCM is CxnA/A1, a vitamin B₁₂-dependent radical SAM enzyme.[1][2] This enzyme catalyzes the iterative methylation of 3-demethylchuangxinmycin, leading to the formation of both CM and MCM.[1][2]

The biosynthetic gene cluster for chuangxinmycin has been identified, paving the way for metabolic engineering to enhance the production of these compounds.[5] High-level production of CM and its derivatives has been achieved through a combination of heterologous expression, activator overexpression, promoter optimization, and fermentation media screening.[1]

Click to download full resolution via product page


Caption: Biosynthetic pathway of **3-Methyl-chuangxinmycin**.

Mechanism of Action

The primary antibacterial mechanism of the chuangxinmycin family of compounds is the inhibition of tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in bacterial protein synthesis.[6][7][8] This inhibition is selective for bacterial TrpRS over its human counterpart.[8]

In addition to its effect on protein synthesis, **3-Methyl-chuangxinmycin** has been observed to downregulate genes associated with interferon (IFN) and tumor necrosis factor (TNF), suggesting a potential role in modulating inflammatory responses.[9] The interplay between IFN- γ and TNF- α can involve the upregulation of each other's receptors, creating a feedback loop that amplifies the inflammatory signal. MCM's ability to interfere with this process suggests a dual therapeutic potential as both an antibiotic and an anti-inflammatory agent.

Click to download full resolution via product page

Caption: Dual mechanism of action of **3-Methyl-chuangxinmycin**.

Biological Activity

In vitro assays have demonstrated that **3-Methyl-chuangxinmycin**, along with Chuangxinmycin and 3-demethylchuangxinmycin, exhibits significant activity against Mycobacterium tuberculosis H37Rv and clinically isolated isoniazid/rifampin-resistant strains.[1] [2] This highlights its potential as a lead compound for the development of new anti-

tuberculosis drugs. The antibacterial activity of chuangxinmycin derivatives is dependent on their stereochemistry.[10]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs)

Compound	Organism	MIC (μg/mL)	Reference
Chuangxinmycin (CM)	Mycobacterium tuberculosis H37Rv	0.25 - 1.0	[1][11]
3- demethylchuangxinmy cin (DCM/NCM)	Mycobacterium tuberculosis H37Rv	0.78 - 4.0	[1]
3-Methyl- chuangxinmycin (MCM)	Mycobacterium tuberculosis H37Rv	Significant Activity	[1][2]
Chuangxinmycin (CM)	Staphylococcus aureus	4 - 8	[10]

Experimental Protocols Isolation and Purification of 3-Methyl-chuangxinmycin

A general protocol for the extraction of chuangxinmycin and its derivatives from Actinoplanes tsinanensis is as follows:

- Fermentation: Culture Actinoplanes tsinanensis CPCC 200056 on a suitable medium, such as ISP2, at 28°C for 7 days.[5]
- Extraction: Harvest the culture and extract with an equal volume of ethyl acetate overnight. [5]
- Concentration: Concentrate the ethyl acetate extract under reduced pressure.
- Chromatographic Separation: Subject the crude extract to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate **3-Methyl-chuangxinmycin**.

Structural Elucidation

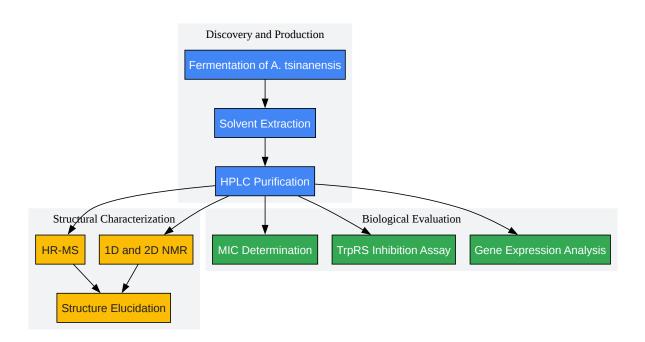
The structure of **3-Methyl-chuangxinmycin** was determined using a combination of spectroscopic techniques.

- Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.
- NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the chemical structure and stereochemistry.

Table 3: Key Spectroscopic Data for **3-Methyl-chuangxinmycin** (Hypothetical Data based on Parent Compound)

Technique	Key Observations
HR-MS	[M+H] ⁺ ion corresponding to the molecular formula C ₁₃ H ₁₃ NO ₂ S.
¹ H NMR	Signals corresponding to an indole ring, a dihydrothiopyran ring, two methyl groups, and a carboxylic acid proton.
¹³ C NMR	Resonances for 13 distinct carbon atoms, including a carboxyl carbon, aromatic carbons, and aliphatic carbons.
HMBC	Correlations confirming the connectivity between the additional methyl group and the indole scaffold.

Determination of Minimum Inhibitory Concentration (MIC)


The MIC of **3-Methyl-chuangxinmycin** against various bacterial strains can be determined using the broth microdilution method.

- Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
- Serial Dilution: Prepare a series of twofold dilutions of **3-Methyl-chuangxinmycin** in a 96-well microtiter plate.
- Inoculation: Add the standardized bacterial inoculum to each well.
- Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Targeted high-level production of chuangxinmycin and its halogenated derivatives with antitubercular activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative Methylation Leads to 3-Methylchuangxinmycin Production in Actinoplanes tsinanensis CPCC 200056 PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2R,3S)-3,5-Dihydro-3-methyl-2H-thiopyrano(4,3,2-cd)indole-2-carboxylic acid | C12H11NO2S | CID 3037261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chuangxinmycin | 63339-68-4 [amp.chemicalbook.com]
- 5. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the specific interaction between Geobacillus stearothermophilus tryptophanyl-tRNA synthetase and antimicrobial Chuangxinmycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antimicrobial natural product chuangxinmycin and some synthetic analogues are potent and selective inhibitors of bacterial tryptophanyl tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into the ATP-mediated and species-dependent inhibition of TrpRS by chuangxinmycin PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. Synthesis, resolution, derivatization and antibacterial activity of chuangxinmycin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibition Mechanism of Mycobacterium tuberculosis Tryptophan-tRNA Synthetase by Chuangxinmycin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methyl-chuangxinmycin CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1228106#3-methyl-chuangxinmycin-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com